molecular formula C4H4N2 B14218677 4-Aminobut-2-ynenitrile CAS No. 739362-18-6

4-Aminobut-2-ynenitrile

Cat. No.: B14218677
CAS No.: 739362-18-6
M. Wt: 80.09 g/mol
InChI Key: BQLHZJVXMLIWMK-UHFFFAOYSA-N
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Description

4-Aminobut-2-ynenitrile is an organic compound with the molecular formula C₄H₄N₂. It is characterized by the presence of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-2-ynenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. For example, the reaction of 4-chlorobut-2-ynenitrile with ammonia can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-2-ynenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding compounds like 4-aminobut-2-ynylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Aminobut-2-ynenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-aminobut-2-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group acts as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of an amino group.

    4-Chlorobut-2-ynenitrile: Contains a chlorine atom instead of an amino group.

    4-Aminobut-2-enonitrile: Similar but with a double bond instead of a triple bond.

Uniqueness

4-Aminobut-2-ynenitrile is unique due to the presence of both an amino group and a nitrile group attached to a butynyl chain. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical transformations .

Properties

CAS No.

739362-18-6

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

IUPAC Name

4-aminobut-2-ynenitrile

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h3,5H2

InChI Key

BQLHZJVXMLIWMK-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#N)N

Origin of Product

United States

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